Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid;3-Ketooleanolic Acid
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Overview
Description
Olean-12-en-28-oic acid, 3-oxo-, also known as 3-Oxooleanolic acid or 3-Ketooleanolic Acid, is a derivative of oleanolic acid. This compound is a triterpenoid, which is a class of chemical compounds composed of three terpene units. It has a molecular formula of C30H46O3 and a molecular weight of 454.68 g/mol . This compound is known for its potential therapeutic properties, including anti-tumor and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-en-28-oic acid, 3-oxo-, typically involves the oxidation of oleanolic acid. One common method is the use of chromic acetate in acetic acid as the oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective oxidation of the 3-hydroxy group to a keto group, resulting in the formation of 3-Oxooleanolic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The raw materials, such as oleanolic acid, are sourced in bulk, and the oxidation process is optimized for industrial efficiency .
Chemical Reactions Analysis
Types of Reactions
Olean-12-en-28-oic acid, 3-oxo-, undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Chromic acetate in acetic acid.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: More oxidized derivatives of the compound.
Reduction: Oleanolic acid or other hydroxylated derivatives.
Substitution: Halogenated or other substituted derivatives depending on the reagents used.
Scientific Research Applications
Olean-12-en-28-oic acid, 3-oxo-, has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential therapeutic properties.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its anti-tumor, anti-inflammatory, and hepatoprotective properties.
Industry: Used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of Olean-12-en-28-oic acid, 3-oxo-, involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . The compound also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators and pathways .
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound from which Olean-12-en-28-oic acid, 3-oxo-, is derived.
3-Epioleanolic Acid: Another derivative of oleanolic acid with different functional groups.
3-Oxoolean-12-en-28-oic acid methyl ester: A methyl ester derivative of the compound.
Uniqueness
Olean-12-en-28-oic acid, 3-oxo-, is unique due to its specific keto group at the 3-position, which imparts distinct chemical and biological properties. This functional group is responsible for its potent anti-tumor and anti-inflammatory effects, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIMFCRXYXVFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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